

TCO-PEG36-acid: An In-depth Technical Guide for Beginners in Bioconjugation

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **TCO-PEG36-acid**, a popular reagent in the field of bioconjugation. It is designed to equip researchers, particularly those new to the field, with the essential knowledge to successfully employ this versatile linker in their work. This document covers the core principles of **TCO-PEG36-acid** chemistry, its applications, and detailed protocols for its use.

Introduction to TCO-PEG36-acid and Bioorthogonal Chemistry

TCO-PEG36-acid is a chemical linker that plays a crucial role in bioconjugation, the process of covalently linking two molecules, at least one of which is a biomolecule. It belongs to a class of reagents used in "bioorthogonal chemistry," a set of chemical reactions that can occur inside living systems without interfering with native biochemical processes.

The **TCO-PEG36-acid** molecule consists of three key components:

- trans-Cyclooctene (TCO): A strained alkene that serves as a highly reactive "handle" for a specific type of bioorthogonal reaction.
- Polyethylene Glycol (PEG) chain (36 units): A long, hydrophilic spacer that enhances the solubility and biocompatibility of the molecule and the resulting conjugate. The PEG linker



also reduces steric hindrance, providing better access for the reactive groups to come together.[1][2]

• Carboxylic Acid (-acid): A functional group that allows for the initial conjugation of the linker to a biomolecule, typically through a primary amine (like the lysine residues found in proteins).

The primary utility of **TCO-PEG36-acid** lies in its ability to participate in the inverse-electron-demand Diels-Alder (iEDDA) reaction with a tetrazine (Tz) moiety. This "click chemistry" reaction is exceptionally fast and highly specific, forming a stable covalent bond.[3][4] This powerful combination of reactivity and selectivity makes **TCO-PEG36-acid** an invaluable tool for applications such as antibody-drug conjugate (ADC) development, cell labeling, and proteomics.[5][6]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of **TCO-PEG36-acid** is essential for its effective use. The following table summarizes key quantitative data for this reagent.

| Property | Value | Source(s) |
|--------------------|---|-----------|
| Molecular Formula | C84H163NO40 | [7] |
| Molecular Weight | 1827.2 g/mol | [7] |
| Purity | Typically ≥90% | [7] |
| Solubility | Soluble in DMSO, DMF, and DCM | [7] |
| Storage Conditions | -20°C, desiccated | [7] |
| Appearance | White to off-white solid or viscous oil | |

The TCO-Tetrazine Ligation: A Powerful Bioconjugation Tool

The cornerstone of **TCO-PEG36-acid**'s utility is its rapid and specific reaction with a tetrazine partner. This iEDDA cycloaddition is one of the fastest bioorthogonal reactions currently known.



Reaction Kinetics

The speed of the TCO-tetrazine ligation is a significant advantage, allowing for efficient conjugation even at low concentrations of reactants. The reaction kinetics are typically described by a second-order rate constant.

| Reactants | Second-Order Rate Constant (k ₂) | Conditions | Source(s) |
|---|---|-------------------------------|-----------|
| TCO and Tetrazine (general) | > 800 M ⁻¹ s ⁻¹ | Aqueous buffer | [4] |
| TCO and Tetrazine (specific example) | 2000 M ⁻¹ s ⁻¹ | 9:1 Methanol/Water | [3] |
| s-TCO and 3,6-di(2- pyridyl)-tetrazine | 22,000 M ⁻¹ s ⁻¹ | Methanol, 25°C | [8] |
| s-TCO and a tetrazine derivative | >200,000 M ⁻¹ s ⁻¹ | 45:55 Water/Methanol, 25°C | [8] |
| d-TCO and a tetrazine derivative | 167,000 M ⁻¹ s ⁻¹ | 45:55 Water/Methanol, 25°C | [6] |

Note: "s-TCO" and "d-TCO" refer to more strained and reactive derivatives of transcyclooctene.

Stability and Solubility Considerations

While powerful, researchers must be mindful of the stability and solubility of **TCO-PEG36-acid** to ensure successful experiments.



| Property | Key Considerations | Source(s) |
|------------|---|-----------|
| Stability | The TCO group can isomerize to its unreactive ciscyclooctene (CCO) form. This process is accelerated by the presence of thiols and coppercontaining proteins. The half-life of TCO can be as short as 0.6 hours in the presence of thiols and it can almost completely convert to the cisisomer in 50% mouse serum at 37°C within 7 hours. For long-term storage, it is recommended to store TCO-PEG36-acid as a solid at -20°C or as a silver (I) complex. | [5][9] |
| Solubility | The long PEG36 chain significantly enhances the aqueous solubility of the molecule and its conjugates.[1] [2] While specific quantitative solubility data in aqueous buffers is not readily available, PEGs are generally known to be soluble in water and a variety of organic solvents. The solubility of PEG derivatives tends to decrease with increasing molecular weight. | [10][11] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involving **TCO-PEG36-acid**.



Activation of TCO-PEG36-acid with EDC/NHS

This protocol describes the activation of the terminal carboxylic acid of **TCO-PEG36-acid** to form an NHS ester, which is reactive towards primary amines.

Materials:

- TCO-PEG36-acid
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
- Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)

Procedure:

- Prepare TCO-PEG36-acid Stock Solution: Dissolve TCO-PEG36-acid in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.
- Prepare EDC and NHS/Sulfo-NHS Solutions: Immediately before use, prepare solutions of EDC and NHS or Sulfo-NHS in Activation Buffer. A typical concentration is 10 mg/mL for each.
- Activation Reaction:
 - In a reaction vessel, add the desired amount of TCO-PEG36-acid stock solution.
 - Add a 1.5 to 2-fold molar excess of EDC solution.
 - Add a 1.5 to 2-fold molar excess of NHS or Sulfo-NHS solution.
 - Incubate the reaction for 15-30 minutes at room temperature.[12]



Ready for Conjugation: The activated TCO-PEG36-NHS ester is now ready for immediate
use in the conjugation reaction with an amine-containing biomolecule.

Conjugation of Activated TCO-PEG36-acid to an Antibody

This protocol outlines the conjugation of the activated TCO-PEG36-NHS ester to a primary amine-containing biomolecule, such as an antibody.

Materials:

- Activated TCO-PEG36-NHS ester solution (from section 4.1)
- Antibody or other amine-containing biomolecule in a suitable buffer (e.g., PBS, pH 7.2-7.5)
- Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
- Desalting column for purification

Procedure:

- Buffer Exchange: Ensure the antibody is in an amine-free buffer, such as PBS, at a pH between 7.2 and 8.0.
- Conjugation Reaction:
 - Add a 10- to 20-fold molar excess of the activated TCO-PEG36-NHS ester solution to the antibody solution. The optimal ratio may need to be determined empirically.
 - Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching: Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
- Purification: Remove excess, unreacted TCO-PEG36-acid and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).



 Characterization: Characterize the resulting TCO-modified antibody to determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy or mass spectrometry.

TCO-Tetrazine Click Chemistry Reaction

This protocol describes the final bioconjugation step: the reaction between the TCO-modified biomolecule and a tetrazine-modified molecule.

Materials:

- TCO-modified biomolecule (from section 4.2)
- Tetrazine-modified molecule
- Reaction Buffer (e.g., PBS, pH 7.4)

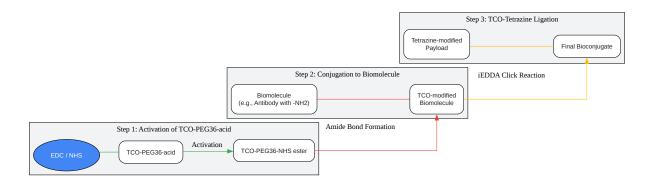
Procedure:

- Prepare Reactants: Dissolve the TCO-modified biomolecule and the tetrazine-modified molecule in the Reaction Buffer.
- Click Reaction:
 - Mix the two reactants in the desired molar ratio. A slight excess (1.1 to 1.5-fold) of the tetrazine-containing molecule is often used to ensure complete reaction of the TCOmodified biomolecule.
 - Incubate the reaction at room temperature for 30-60 minutes. The reaction is often complete within a shorter timeframe due to the fast kinetics. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration.[6]
- Purification (Optional): If necessary, purify the final conjugate to remove any unreacted starting materials using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography.

Visualizing the Workflow and Concepts



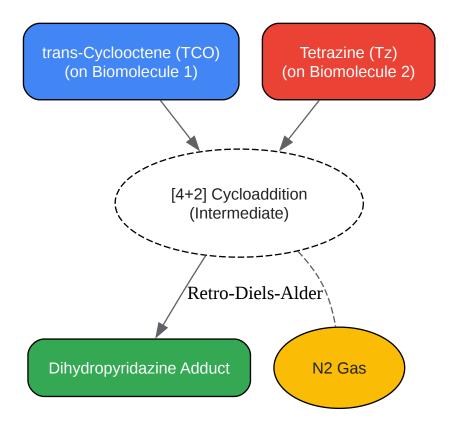
Diagrams created using the DOT language provide a clear visual representation of the experimental workflows and the underlying chemical principles.



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Caption: Workflow for bioconjugation using TCO-PEG36-acid.





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Caption: Mechanism of the TCO-Tetrazine iEDDA reaction.

Applications in Research and Drug Development

The unique properties of **TCO-PEG36-acid** have led to its widespread adoption in various areas of scientific research and pharmaceutical development.

- Antibody-Drug Conjugates (ADCs): TCO-PEG36-acid is instrumental in the construction of ADCs, a class of targeted therapeutics that deliver potent cytotoxic drugs directly to cancer cells. The antibody provides specificity, while the TCO-tetrazine ligation allows for the precise and stable attachment of the drug payload.[13]
- Cell Labeling and Tracking: The bioorthogonal nature of the TCO-tetrazine reaction enables
 the labeling of cells with imaging agents (e.g., fluorescent dyes) without disrupting cellular
 processes. This is valuable for tracking cell populations in vitro and in vivo.[3]
- Proteomics and Activity-Based Protein Profiling: TCO-PEG36-acid can be used to attach
 probes to proteins of interest, allowing for their identification, quantification, and the study of



their activity within complex biological samples.

 PROTACs: This technology is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins.[14]

Conclusion

TCO-PEG36-acid is a powerful and versatile tool for researchers in the life sciences. Its combination of a highly reactive TCO group, a solubilizing PEG spacer, and a versatile carboxylic acid handle makes it an ideal choice for a wide range of bioconjugation applications. By understanding the principles of its chemistry and following well-defined protocols, even beginners in the field can successfully leverage this reagent to advance their research and contribute to the development of new diagnostics and therapeutics.

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